molecular formula C9H12N2O B1580575 3-Phenylpropanehydrazide CAS No. 3538-68-9

3-Phenylpropanehydrazide

Cat. No. B1580575
CAS RN: 3538-68-9
M. Wt: 164.2 g/mol
InChI Key: LSSUJBFVEXWEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07566781B2

Procedure details

Methyl trans-cinnamate (1.0 g) and hydrazine (1.2 mL) were heated in methanol (25 mL) at 60° C. for 20 hours. The reaction solution was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (ethyl acetate/methanol=95/5)to obtain a mixture of the entitled compound and an olefin-unreduced compound (2/1) (499 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
499 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:11]C)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH2:13][NH2:14]>CO>[C:4]1([CH2:3][CH2:2][C:1]([NH:13][NH2:14])=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)OC
Name
Quantity
1.2 mL
Type
reactant
Smiles
NN
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
olefin
Quantity
499 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (ethyl acetate/methanol=95/5)to
CUSTOM
Type
CUSTOM
Details
obtain
ADDITION
Type
ADDITION
Details
a mixture of the entitled compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.